

Physical and chemical properties of 2,3-dihydrobenzofuran

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Compound of Interest

Compound Name: Dihydrobenzofuran

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydrobenzofuran For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran, also known as coumaran, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a dihydrofuran ring.[1][2] This scaffold is a key structural motif in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][3][4] The inherent rigidity and defined spatial arrangement of substituents make the 2,3-dihydrobenzofuran core a privileged structure in medicinal chemistry.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[4][5][6] A thorough understanding of its physical and chemical properties is therefore essential for its application in research and drug development.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,3-dihydrobenzofuran, detailed experimental protocols for property determination, and visualizations of its chemical logic and reactivity.

Core Physical and Chemical Properties

The fundamental properties of 2,3-dihydrobenzofuran (CAS Number: 496-16-2) are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₈ O	[2][7][8]
Molecular Weight	120.15 g/mol	[2][7][8]
Appearance	Light yellow, clear liquid	[7]
Melting Point	-21 °C to -21.5 °C	[7][8]
Boiling Point	188-189 °C (at 760 mm Hg)	[2][7][8][9]
Density	1.065 g/mL (at 25 °C)	[7][9]
Refractive Index (n _{20/D})	1.549	[9]
Flash Point	67 °C (closed cup)	[7]
LogP (Octanol/Water)	2.14	[8]

Solubility Profile

Solvent	Solubility	Source
Water	Moderately soluble (cold)	[9]
Alcohol	Soluble / Freely soluble	[7][9]
Diethyl Ether	Freely soluble	[9]
Chloroform	Freely soluble	[9]
Carbon Disulfide	Soluble	[9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 2,3-dihydrobenzofuran. Key spectral data are available from various sources.

Spectroscopic Technique	Availability / Key Features	Source
Mass Spectrometry (MS)	Data available, provides fragmentation patterns for structural elucidation.	[10] [11] [12]
Infrared Spectroscopy (IR)	Spectrum available, shows characteristic peaks for aromatic and ether functionalities.	[11]
Nuclear Magnetic Resonance (^1H NMR)	Data available, key for determining the proton environment and cis/trans isomerism in derivatives.	[10] [13]
Nuclear Magnetic Resonance (^{13}C NMR)	Data available, provides information on the carbon skeleton.	[10]

Chemical Properties and Reactivity

The chemical reactivity of 2,3-**dihydrobenzofuran** is dictated by its fused ring system. The molecule presents two primary sites for chemical modification: the aromatic benzene ring and the saturated dihydrofuran ring.

Reactivity of the Aromatic Ring

The benzene portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[\[14\]](#) The oxygen atom of the dihydrofuran ring influences the regioselectivity of these substitutions.

Reactivity of the Dihydrofuran Ring

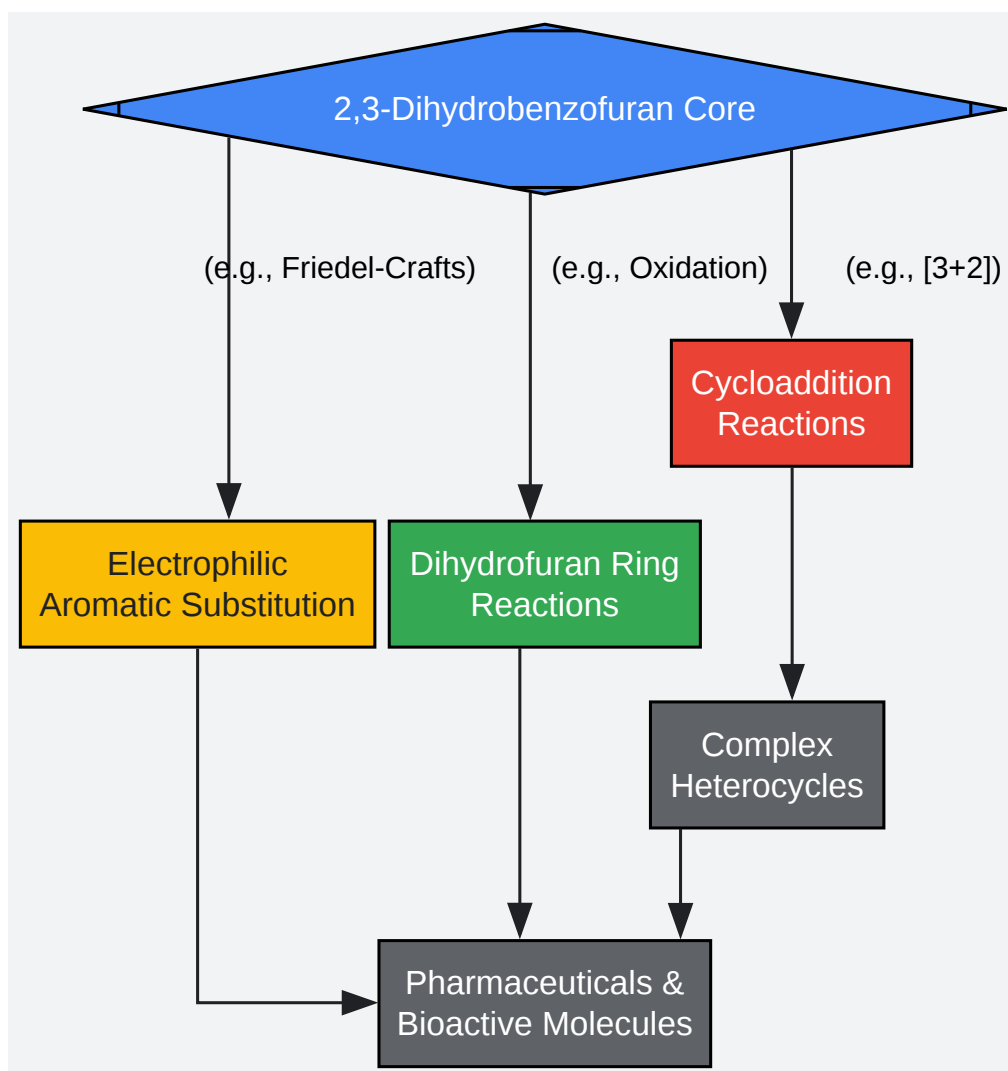
The dihydrofuran moiety can be involved in various transformations. The C2 and C3 positions are key sites for functionalization. For instance, biotransformation using microorganisms like *Pseudomonas putida* can introduce hydroxyl groups.[\[15\]](#)

Role in Synthesis

2,3-dihydrobenzofuran is a valuable intermediate in organic synthesis.^[16] It serves as a precursor for:

- **Transition Metal-Catalyzed Synthesis:** The core can be assembled via various transition metal-catalyzed reactions, including those using palladium, rhodium, iridium, and copper.^[3] These methods often involve intramolecular cyclizations.^{[3][17]}
- **Cycloaddition Reactions:** It can participate in dearomative (3+2) cycloaddition reactions to construct complex polycyclic frameworks, such as benzofuro[3,2-b]indol-3-one derivatives.^[18]
- **Synthesis of Bioactive Molecules:** It is a building block for synthesizing potent anti-inflammatory agents, inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), and other pharmaceutical agents.^{[5][19]}

The following diagram illustrates the general reactivity of the 2,3-dihydrobenzofuran core.



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Caption: General reactivity pathways of the 2,3-**dihydrobenzofuran** core.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of 2,3-**dihydrobenzofuran**. These protocols are based on standard organic chemistry laboratory techniques.^{[20][21]}

Determination of Boiling Point via Simple Distillation

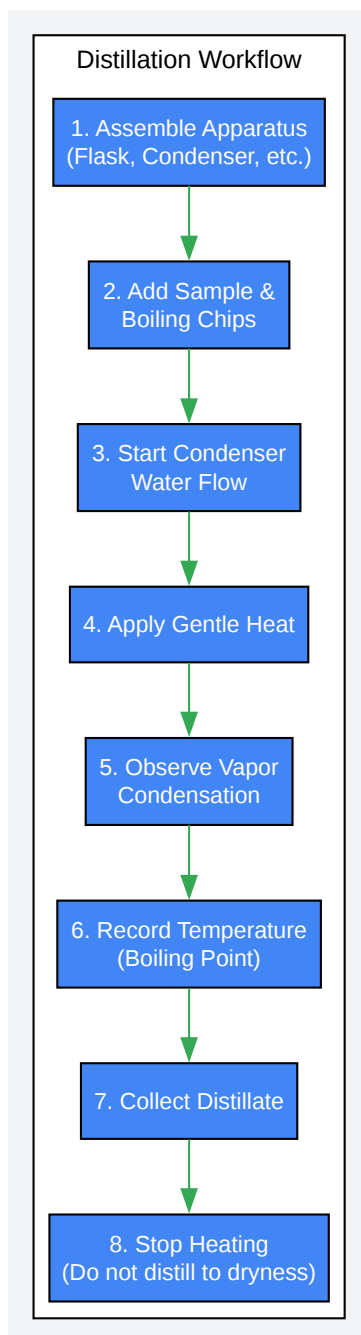
This method is used to determine the temperature at which the liquid-to-gas phase transition occurs at a given pressure and can also serve as a purification step.^[20]

Apparatus:

- Round-bottom flask (50 mL)
- Heating mantle
- Distillation head with thermometer adapter
- Thermometer (-10 to 250 °C)
- Condenser
- Receiving flask
- Boiling chips
- Clamps and stands

Procedure:

- Place approximately 20 mL of 2,3-**dihydrobenzofuran** and a few boiling chips into the round-bottom flask.
- Assemble the simple distillation apparatus as shown in the diagram below, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[\[20\]](#)
- Begin circulating cold water through the condenser.
- Gently heat the flask using the heating mantle.
- Record the temperature when the first drop of distillate is collected in the receiving flask.
- Continue distillation and record the temperature range over which the majority of the liquid distills. This range is the boiling point of the substance. For pure 2,3-**dihydrobenzofuran**, this should be stable around 188-189 °C.
- Stop heating before the flask distills to dryness.



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Caption: Workflow for determining boiling point via simple distillation.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Apparatus:

- Analytical balance
- Pycnometer (or a small volumetric flask, e.g., 5 mL)
- Thermometer
- Water bath

Procedure:

- Carefully clean and dry the pycnometer and weigh it accurately on the analytical balance (m_1).
- Fill the pycnometer with 2,3-**dihydrobenzofuran**, ensuring there are no air bubbles.
- Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Adjust the volume of the liquid to the pycnometer's calibration mark.
- Dry the outside of the pycnometer and weigh it again (m_2).
- Empty and clean the pycnometer, then fill it with deionized water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m_3).
- Calculate the density (ρ) using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$ (where ρ_{water} at 25 °C is approximately 0.99704 g/mL).

Determination of Solubility

This qualitative experiment determines the solubility of 2,3-**dihydrobenzofuran** in various solvents, which provides insight into its polarity.

Apparatus:

- Test tubes
- Pipettes or droppers

- Vortex mixer (optional)

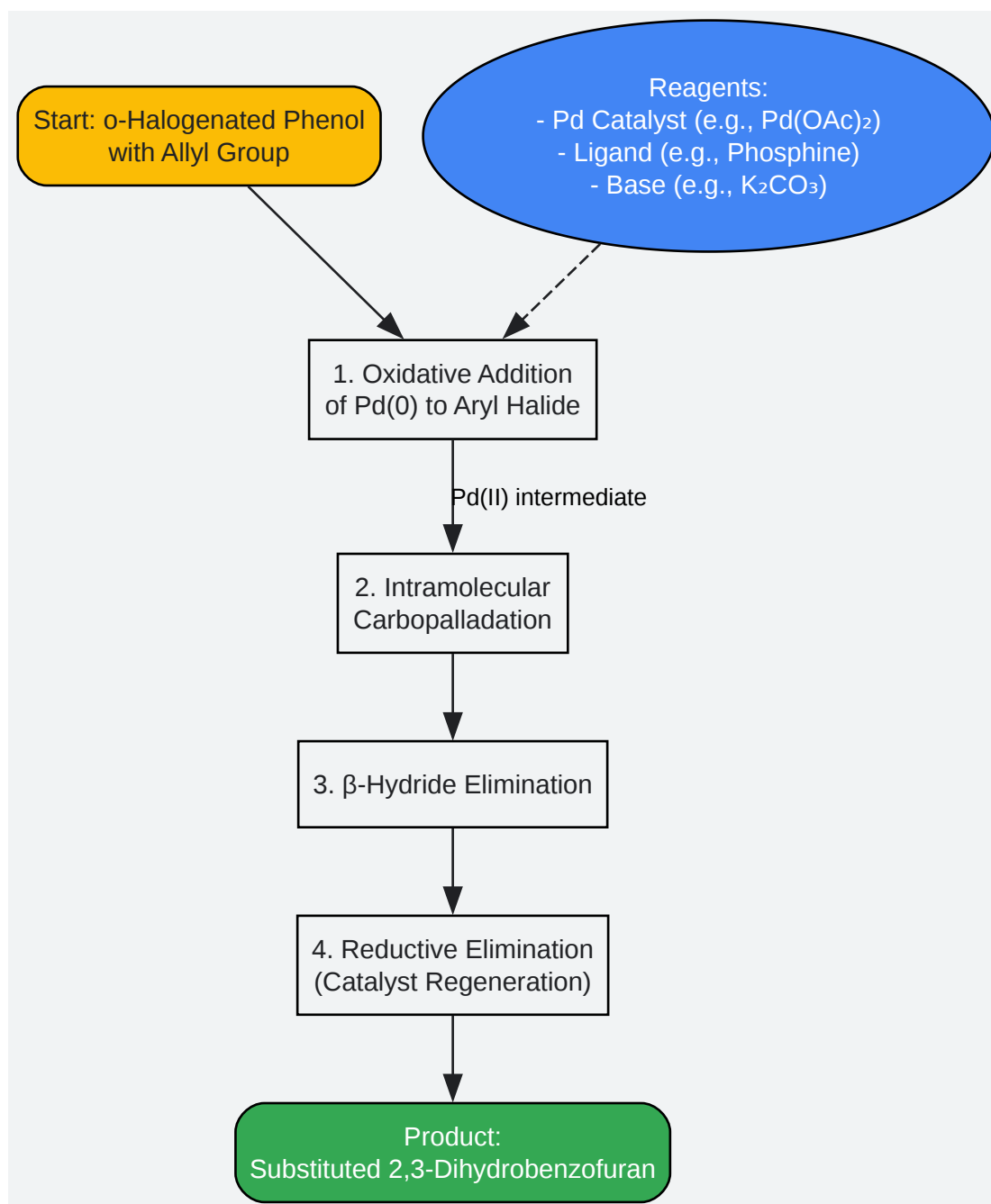
Procedure:

- Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, hexane).
- Add approximately 2 mL of each solvent to its respective test tube.
- Add 2-3 drops (approx. 0.1 mL) of 2,3-**dihydrobenzofuran** to each test tube.
- Gently shake or vortex each tube for 20-30 seconds.
- Observe whether the sample dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. Record the observations. For immiscible liquids, note whether 2,3-**dihydrobenzofuran** forms the upper or lower layer to infer its density relative to the solvent.

Synthetic Application: Logical Workflow

The synthesis of functionalized 2,3-**dihydrobenzofurans** often relies on intramolecular cyclization strategies. A common and effective approach is the palladium-catalyzed C-O bond formation.

The diagram below outlines the logical workflow for a typical intramolecular Heck reaction to synthesize a substituted 2,3-**dihydrobenzofuran** derivative.



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Caption: Catalytic cycle for a Pd-catalyzed intramolecular cyclization.

Conclusion

2,3-Dihydrobenzofuran is a compound of significant interest due to its prevalence in bioactive molecules and its utility as a synthetic intermediate. Its physical properties are well-defined, making it a predictable component in chemical processes. The dual reactivity of its aromatic

and heterocyclic rings offers a versatile platform for the synthesis of complex molecular architectures. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in chemical research and drug development, facilitating the effective and safe use of this important heterocyclic scaffold.

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